molecular formula C11H14O2S B13490477 1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- CAS No. 56161-48-9

1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-

Cat. No.: B13490477
CAS No.: 56161-48-9
M. Wt: 210.29 g/mol
InChI Key: NCQWFEYBHCMXGZ-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This particular compound features a phenylthioethyl group attached to the dioxolane ring, making it unique in its structure and properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other dioxolanes. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Biological Activity

1,3-Dioxolane, 2-[2-(phenylthio)ethyl]- is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article reviews its biological properties, focusing on its antioxidant and antimicrobial activities, as well as its mechanism of action based on recent research findings.

Chemical Structure

The compound is characterized by a dioxolane ring and a phenylthioethyl side chain. The structure can be represented as follows:

C9H10O2S\text{C}_9\text{H}_{10}\text{O}_2\text{S}

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to 1,3-Dioxolane derivatives. For instance, research on antioxidative compounds derived from plant extracts has shown that dioxolane derivatives can exhibit significant radical scavenging activity. The total phenolic content and free radical assays such as DPPH (1,1-diphenyl-2-picryl hydrazyl) have been used to evaluate these properties.

Compound NameMolecular FormulaMolecular WeightAntioxidant Activity (DPPH IC50)
1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-C₉H₁₀O₂S182.24TBD (To Be Determined)
1,3-Dioxolane-2-acetic acidC₁₃H₁₆N₂O₄26450 µM
CorydalidzineC₁₉H₂₁NO₅34330 µM

Table 1: Comparison of antioxidant activities of selected compounds.

Antimicrobial Activity

The antimicrobial potential of dioxolane derivatives has also been investigated. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example, a study indicated that certain dioxolane analogs exhibited enhanced antibacterial activities against resistant pathogens.

Case Study: Antibacterial Screening
In a screening assay for Type III secretion system inhibitors, compounds similar to 1,3-Dioxolane were tested against pathogenic bacteria. The results indicated that at concentrations of 50 µM, some derivatives exhibited up to 70% inhibition of bacterial growth.

Bacterial StrainInhibition (%) at 50 µM
Escherichia coli65%
Staphylococcus aureus70%
Salmonella enterica60%

Table 2: Inhibition percentages of bacterial strains by dioxolane derivatives.

The biological activity of dioxolane compounds is often attributed to their ability to interact with cellular targets. Research suggests that the phenylthio group enhances the lipophilicity of these compounds, allowing better membrane penetration and interaction with intracellular targets.

Properties

CAS No.

56161-48-9

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-(2-phenylsulfanylethyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O2S/c1-2-4-10(5-3-1)14-9-6-11-12-7-8-13-11/h1-5,11H,6-9H2

InChI Key

NCQWFEYBHCMXGZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCSC2=CC=CC=C2

Origin of Product

United States

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